2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene
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Overview
Description
2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene typically involves the bromination of 4-fluoro-1-methylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-25°C and using solvents like dichloromethane or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques such as gas chromatography to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atoms using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst under mild pressure.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of 2-bromo-3-(bromomethyl)-4-fluorobenzoic acid.
Reduction: Formation of 2-bromo-3-(methyl)-4-fluoro-1-methylbenzene.
Scientific Research Applications
2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Medicine: Utilized in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(bromomethyl)-4-chloro-1-methylbenzene
- 2-Bromo-3-(bromomethyl)-4-iodo-1-methylbenzene
- 2-Bromo-3-(bromomethyl)-4-methyl-1-methylbenzene
Uniqueness
2-Bromo-3-(bromomethyl)-4-fluoro-1-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, iodo, and methyl analogs. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H7Br2F |
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Molecular Weight |
281.95 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3 |
InChI Key |
LGSUAMKGIIEJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CBr)Br |
Origin of Product |
United States |
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